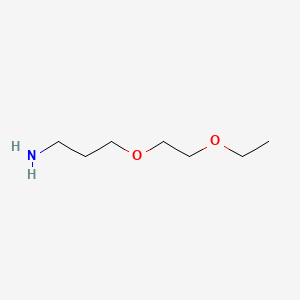
3-(2-ETHOXYETHOXY)PROPYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ETHOXYETHOXY)PROPYLAMINE is an organic compound with the molecular formula C7H17NO2. It is a primary aliphatic amine characterized by the presence of an ethoxyethoxy group attached to the propanamine backbone.
Vorbereitungsmethoden
The synthesis of 3-(2-ETHOXYETHOXY)PROPYLAMINE typically involves the reaction of 3-chloropropan-1-amine with ethylene glycol monoethyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethoxyethoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
3-(2-ETHOXYETHOXY)PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides and acyl chlorides are commonly employed.
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Wissenschaftliche Forschungsanwendungen
3-(2-ETHOXYETHOXY)PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2-ETHOXYETHOXY)PROPYLAMINE involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions with electrophiles. The ethoxyethoxy group enhances its solubility and reactivity, allowing it to interact with a wide range of substrates. The compound may also influence biological pathways by binding to specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
3-(2-ETHOXYETHOXY)PROPYLAMINE can be compared with other similar compounds such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with an ethylhexyl group instead of an ethoxyethoxy group.
3-Ethoxypropylamine: This compound lacks the additional ethoxy group, resulting in different reactivity and solubility characteristics.
N,N-Dimethyl-1-propanamine: This tertiary amine has different steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and solubility properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
28754-17-8 |
|---|---|
Molekularformel |
C7H17NO2 |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
3-(2-ethoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-2-9-6-7-10-5-3-4-8/h2-8H2,1H3 |
InChI-Schlüssel |
MNEXQJIOTUAEPH-UHFFFAOYSA-N |
SMILES |
CCOCCOCCCN |
Kanonische SMILES |
CCOCCOCCCN |
Key on ui other cas no. |
28754-17-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















